Dimethyl pimelate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

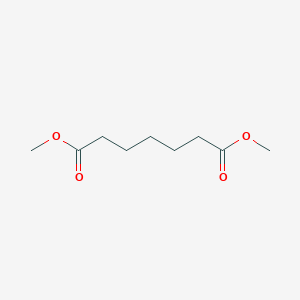

Structure

3D Structure

Properties

IUPAC Name |

dimethyl heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWINQXIGSEZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061925 | |

| Record name | Dimethyl heptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-08-7 | |

| Record name | Dimethyl pimelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl heptanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl pimelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedioic acid, 1,7-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl heptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl heptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL HEPTANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1PF3049F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Pimelate (CAS 1732-08-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl pimelate (CAS 1732-08-7), the dimethyl ester of heptanedioic acid, is a versatile chemical intermediate with significant applications in the pharmaceutical, fragrance, and polymer industries. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. The information is presented in a structured format to serve as a practical resource for laboratory and development settings.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1732-08-7 | |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| Melting Point | -21 °C | [3] |

| Boiling Point | 121-122 °C at 11 mmHg | [3] |

| Density | 1.041 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.431 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Soluble in ethanol, benzene, ether. Slightly soluble in water. | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| InChI Key | SHWINQXIGSEZAP-UHFFFAOYSA-N | |

| SMILES | COC(=O)CCCCCC(=O)OC |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Below are the key spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong carbonyl (C=O) stretch of the ester functional groups.

| Frequency (cm⁻¹) | Assignment |

| ~1735 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

| 2850-2950 | C-H stretch (alkane) |

The IR spectrum for this compound is available on the NIST WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).[5]

¹H NMR (Proton NMR) [5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 6H | -OCH₃ |

| ~2.30 | t | 4H | -CH₂-C=O |

| ~1.63 | m | 4H | -CH₂-CH₂-C=O |

| ~1.35 | m | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (Carbon-13 NMR) [5]

| Chemical Shift (ppm) | Assignment |

| ~174.1 | C=O |

| ~51.5 | -OCH₃ |

| ~34.0 | -CH₂-C=O |

| ~28.8 | -CH₂-CH₂-CH₂- |

| ~24.8 | -CH₂-CH₂-C=O |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. Detailed spectra are available in databases such as ChemicalBook and the Spectral Database for Organic Compounds (SDBS).[1][5]

Synthesis Protocols

This compound can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

Fischer Esterification of Pimelic Acid

This is a classic method involving the acid-catalyzed esterification of pimelic acid with methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pimelic acid, an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Final Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis from Cyclohexanone and Dimethyl Carbonate

A more modern approach involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a solid base catalyst.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine cyclohexanone, dimethyl carbonate, and a solid base catalyst (e.g., MgO).

-

Reaction: Heat the mixture under pressure to the desired reaction temperature and stir for a specified time.

-

Catalyst Removal: After the reaction, cool the mixture and separate the solid catalyst by filtration.

-

Product Isolation: The liquid phase contains the product, this compound, along with any unreacted starting materials and byproducts.

-

Purification: Purify the liquid phase by fractional distillation under reduced pressure to isolate the pure this compound.

Applications in Research and Development

This compound serves as a valuable building block in various synthetic applications.

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for drug discovery and development.[2]

-

Polymer Chemistry: As a difunctional ester, it can be used as a monomer in the production of polyesters and other polymers.[2]

-

Fragrance and Flavor Industry: It possesses a mild, fruity odor and is utilized in the formulation of fragrances and as a flavoring agent.

-

Lubricants: It finds application as a component in the formulation of lubricants.[3]

-

Internal Standard: In analytical chemistry, it has been used as an internal standard for the analysis of phthalates and other compounds.[3]

Safety and Handling

It is essential to follow standard laboratory safety procedures when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a chemical compound with a well-defined property profile and a range of important applications. This technical guide provides essential data and protocols to support its use in research, development, and commercial applications. The information presented herein, from its fundamental properties to its synthesis and safety, is intended to be a valuable resource for scientists and professionals in the chemical and pharmaceutical fields.

References

An In-Depth Technical Guide to Dimethyl Heptanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl heptanedioate, also known as dimethyl pimelate, is a dicarboxylic acid ester with the chemical formula C₉H₁₆O₄. It serves as a versatile intermediate in organic synthesis, finding significant application in the pharmaceutical industry. Notably, it is a key precursor in the synthesis of complex molecules, including certain anti-inflammatory and antimicrobial agents, and is a recognized starting material in the total synthesis of biotin (Vitamin B7). This technical guide provides a comprehensive overview of dimethyl heptanedioate, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its role in significant synthetic pathways relevant to drug development.

Chemical and Physical Properties

Dimethyl heptanedioate is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | dimethyl heptanedioate | [1] |

| Synonyms | This compound, Heptanedioic acid, dimethyl ester | [1] |

| CAS Number | 1732-08-7 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.041 g/mL at 25 °C | [1] |

| Boiling Point | 121-122 °C at 11 mmHg | [1] |

| Melting Point | -21 °C | [1] |

| Refractive Index (n²⁰/D) | 1.431 | [1] |

| Solubility | Soluble in ethanol, benzene, ether; slightly soluble in water | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Spectra available, detailed interpretation pending further analysis. | [1] |

| ¹³C NMR | Spectra available, detailed interpretation pending further analysis. | [1] |

| Infrared (IR) Spectroscopy | Spectra available, characteristic ester C=O stretch expected around 1735 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | Spectra available, molecular ion peak (M⁺) expected at m/z 188. | [1] |

Synthesis of Dimethyl Heptanedioate

The most common and straightforward method for the synthesis of dimethyl heptanedioate is the Fischer esterification of pimelic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification of Pimelic Acid

This protocol outlines the synthesis of dimethyl heptanedioate from pimelic acid and methanol.

Materials:

-

Pimelic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend pimelic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

With caution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for a period of 4-6 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude dimethyl heptanedioate.

-

Purify the crude product by vacuum distillation to obtain pure dimethyl heptanedioate.

Key Reactions of Dimethyl Heptanedioate

Dimethyl heptanedioate undergoes reactions typical of esters, with the Dieckmann condensation being a particularly important intramolecular reaction for the formation of cyclic β-keto esters.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In the case of dimethyl heptanedioate, this reaction is used to form a six-membered ring.

Reaction Scheme: Dimethyl heptanedioate, when treated with a strong base such as sodium methoxide, undergoes an intramolecular condensation to form methyl 2-oxocyclohexanecarboxylate.

Detailed Mechanism:

-

A strong base (e.g., methoxide ion) abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate.

-

The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.

-

This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

-

The intermediate then collapses, expelling a methoxide ion as a leaving group, to form the cyclic β-keto ester.

-

The reaction is typically worked up with a mild acid to neutralize the base and protonate the product.

Caption: Mechanism of the Dieckmann Condensation of Dimethyl Heptanedioate.

Applications in Drug Development

Dimethyl heptanedioate's bifunctional nature makes it a valuable building block in the synthesis of various pharmaceutical compounds. Its most notable application is in the total synthesis of biotin.

Role in the Total Synthesis of (+)-Biotin

Dimethyl heptanedioate serves as a key starting material in several synthetic routes to (+)-biotin, a vital coenzyme in many metabolic processes. The synthesis involves the conversion of the linear diester into a cyclic intermediate that forms the core structure of biotin.

Experimental Workflow: Synthesis of a Key Biotin Intermediate

The following workflow outlines the initial steps in a common synthetic route to a key bicyclic lactam intermediate for biotin synthesis, starting from dimethyl heptanedioate.

Caption: Synthetic workflow from Dimethyl Heptanedioate to a key Biotin intermediate.

Safety and Handling

Dimethyl heptanedioate should be handled with standard laboratory safety precautions.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water.

-

Inhalation: Move the person into fresh air.

-

This information is intended for use by qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

Conclusion

Dimethyl heptanedioate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug development. Its straightforward synthesis from pimelic acid and its ability to undergo key transformations, such as the Dieckmann condensation, make it an important building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to Pimelic Acid Dimethyl Ester

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of pimelic acid dimethyl ester. This diester serves as a valuable intermediate in various organic syntheses.

Core Structure and Properties

Pimelic acid dimethyl ester, also known as dimethyl heptanedioate, is the diester formed from pimelic acid and methanol.[1][2][3] Its structure consists of a seven-carbon aliphatic chain with methyl ester groups at both termini.

Chemical Structure:

-

IUPAC Name: dimethyl heptanedioate[7]

The physical and chemical properties of pimelic acid dimethyl ester are summarized in the table below, providing a ready reference for experimental planning.

Table 1: Physicochemical Properties of Pimelic Acid Dimethyl Ester

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to slightly yellow liquid | [4][5][8] |

| Odor | Mild, fruity | [1][5][6] |

| Boiling Point | 121-122 °C at 11 mmHg | [4][5][8] |

| Melting Point | -21 °C | [4] |

| Density | 1.041 g/mL at 25 °C | [4][5][8] |

| Refractive Index (n²⁰/D) | 1.431 | [4][5][8] |

| Solubility | Soluble in ethanol, benzene, ether. Slightly soluble in water. | [4][6][8] |

Synthesis of Pimelic Acid Dimethyl Ester

The most common and straightforward method for the synthesis of pimelic acid dimethyl ester is the Fischer esterification of pimelic acid with methanol in the presence of an acid catalyst. An alternative approach involves the reaction of cyclohexanone with dimethyl carbonate over a solid base catalyst.[8][9]

Experimental Protocol: Fischer Esterification of Pimelic Acid

This protocol details the synthesis of dimethyl pimelate from pimelic acid and methanol using p-toluenesulfonic acid as a catalyst.

Materials:

-

Pimelic acid (5000 g)

-

Methanol (25000 ml)

-

p-Toluenesulfonic acid (200 g)

-

Sodium carbonate (300 g)

Procedure:

-

To a 50-liter glass reactor equipped with a stirrer and a thermometer, add 5000 g of pimelic acid, 25000 ml of methanol, and 200 g of p-toluenesulfonic acid.

-

Initiate stirring and heat the mixture to reflux.

-

Maintain the reflux for 7 hours. The reaction progress can be monitored by sampling and analyzing the concentration of the starting material. The reaction is considered complete when the pimelic acid concentration is less than 0.5%.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the p-toluenesulfonic acid catalyst by adding 300 g of sodium carbonate and stirring.

-

Filter the mixture to remove the neutralized catalyst and any other solid byproducts.

-

Remove the excess methanol from the filtrate by distillation to obtain crude this compound.

-

Purify the crude product by high-vacuum distillation. At a vacuum of 42 Pa and an oil bath temperature of 110 °C, the this compound will distill at a gas-phase temperature of 74 °C. This process typically yields a product with a purity of 99.8%.[10]

Spectroscopic Data

The structural elucidation of pimelic acid dimethyl ester is confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 2: Spectroscopic Data for Pimelic Acid Dimethyl Ester

| Technique | Observed Peaks / Fragments |

| ¹H NMR (CDCl₃) | δ ~3.66 (s, 6H, -OCH₃), δ ~2.30 (t, 4H, -CH₂-C=O), δ ~1.62 (quint, 4H, -CH₂-), δ ~1.36 (quint, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~174.0 (-C=O), δ ~51.4 (-OCH₃), δ ~33.9 (-CH₂-C=O), δ ~28.7 (-CH₂-), δ ~24.6 (-CH₂-) |

| IR (liquid film) | ~2950 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1435 cm⁻¹ (C-H bend), ~1170 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | m/z 188 (M⁺), 157 (M-OCH₃)⁺, 129, 115, 98, 87, 74, 59, 55 |

Relevance in Biological Pathways

While pimelic acid dimethyl ester itself is primarily a synthetic intermediate, its precursor, pimelic acid, is a key intermediate in the biosynthesis of biotin (Vitamin B7) in many bacteria.[11] The biotin synthesis pathway involves the formation of a pimeloyl moiety, which is subsequently used to construct the bicyclic ring structure of biotin.[12] In some bacteria, the synthesis of the pimelate moiety is thought to proceed through a modified fatty acid synthesis pathway where intermediates may be O-methyl esters.[4] This highlights a potential, though indirect, link between methylated forms of pimelic acid and this essential metabolic pathway.

References

- 1. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(1732-08-7) 13C NMR [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis | Semantic Scholar [semanticscholar.org]

- 7. Heptanedioic acid, dimethyl ester [webbook.nist.gov]

- 8. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. | J. Craig Venter Institute [jcvi.org]

- 9. This compound(1732-08-7) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]

- 12. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to Dimethyl Pimelate: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of dimethyl pimelate, a versatile diester compound. The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Data for this compound

This compound, also known as dimethyl 1,7-heptanedioate or heptanedioic acid dimethyl ester, is a key intermediate in various chemical syntheses.[1][2] The quantitative data for this compound is summarized below.

| Identifier | Value |

| Molecular Formula | C₉H₁₆O₄[1][2][3][4] |

| Molecular Weight | 188.22 g/mol [1][4][5] |

| Linear Formula | CH₃O₂C(CH₂)₅CO₂CH₃[5] |

| CAS Number | 1732-08-7[1][3][5] |

Structural Representation

The molecular structure of this compound consists of a central seven-carbon chain with methyl ester groups at both ends.

Caption: Chemical structure of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Dimethyl Pimelate

Introduction

This compound, also known as dimethyl heptanedioate, is the diester formed from pimelic acid and methanol.[1][2][3][4] Its chemical formula is C9H16O4, and it has a molecular weight of 188.22 g/mol .[1][2][4] This compound presents as a clear, colorless to slightly yellow liquid and is utilized as an important intermediate in the synthesis of pharmaceuticals, perfumes, and lubricants.[1][2][3][4] It also serves as an internal standard in the analysis of various esters.[2][3][4] This guide provides a detailed overview of its core physical properties, the experimental methods for their determination, and logical workflows relevant to its chemical synthesis.

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C9H16O4 | |

| Molecular Weight | 188.22 g/mol | |

| CAS Number | 1732-08-7 | |

| Appearance | Clear, colorless liquid | [1] |

| Melting Point | -21 °C | [2][4][5][6][7] |

| Boiling Point | 121-122 °C | at 11 mmHg |

| Density | 1.041 g/mL | at 25 °C |

| Refractive Index | 1.431 | at 20 °C (n20/D) |

| Vapor Pressure | 6.13 Pa (0.0219 mmHg) | at 25 °C |

| Flash Point | >110 °C (>230 °F) | Closed cup |

| Solubility | Slightly soluble in water. Soluble in ethanol, benzene, and ether. | [2][3][4][8] |

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for key measurements.

Melting Point Determination (Capillary Method)

The melting point of a substance is a critical indicator of its purity.[9][10] For this compound, which has a sub-zero melting point, this procedure would require a cryostat or a specialized low-temperature apparatus.

Principle: A small, solidified sample in a capillary tube is heated at a controlled rate. The temperature range, from the first sign of liquid formation to the complete liquefaction of the solid, is recorded as the melting point range.[9][11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Detailed Methodology:

-

Sample Preparation: A small amount of liquid this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.[9][10][11] The sample is frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, equipped with a calibrated thermometer or temperature probe.[9][10][12]

-

Heating and Observation: The apparatus is cooled to a temperature well below the expected melting point of -21°C. The temperature is then ramped up slowly, typically at a rate of 1-2°C per minute, as it approaches the melting point.[9][12]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded, along with the temperature at which the entire sample becomes a clear liquid.[9] This provides the melting point range.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13][14][15] As this compound's boiling point is given at reduced pressure (121-122 °C at 11 mmHg), its determination requires a vacuum distillation setup or the use of a nomograph to correct for atmospheric pressure. The Thiele tube method is a common technique for micro-scale determination.[16]

Detailed Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.[13] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[16]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[16] The setup ensures uniform heating.

-

Heating and Observation: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.[16] As the liquid nears its boiling point, air trapped in the capillary tube will escape, followed by a steady stream of vapor bubbles from the sample.[14][16]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and liquid is drawn back into the capillary tube.[16] This indicates that the vapor pressure of the sample is equal to the external pressure.[14]

Density Measurement

Density is the mass per unit volume of a substance. For liquids like this compound, it is typically determined using a pycnometer or a digital density meter.

Detailed Methodology (Pycnometer Method):

-

Preparation: A pycnometer (a glass flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m1).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed (m2).

-

Temperature Control: The measurement is performed at a constant, known temperature (e.g., 25°C), often using a water bath, as density is temperature-dependent.

-

Calculation: The mass of the liquid is calculated (m2 - m1). The density (ρ) is then determined by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m2 - m1) / V.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property used for identification and purity assessment.

Detailed Methodology (Abbe Refractometer):

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Temperature Control: The prisms are brought to a constant temperature, typically 20°C, using an integrated water bath, as refractive index varies with temperature.

-

Measurement: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: The refractive index value is read directly from the instrument's scale. The "n20/D" notation indicates the measurement was taken at 20°C using the sodium D-line (589 nm) as the light source.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with this compound.

Caption: Synthesis pathway of this compound via esterification.

Caption: Workflow for boiling point determination via the Thiele tube method.

Caption: Workflow for refractive index measurement using an Abbe refractometer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1732-08-7 [m.chemicalbook.com]

- 3. This compound | 1732-08-7 [chemicalbook.com]

- 4. This compound CAS#: 1732-08-7 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cas 1732-08-7,this compound | lookchem [lookchem.com]

- 7. This compound | 1732-08-7 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Dimethyl Pimelate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Pimelate

This compound (DMP) is the diester of pimelic acid and methanol, with the chemical formula C9H16O4. It is a colorless to nearly colorless liquid at room temperature.[1][2] DMP is a versatile molecule with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and polymers.[3] Understanding its solubility in various organic solvents is crucial for its application in drug formulation, reaction chemistry, and purification processes.

Qualitative Solubility of this compound

Based on available chemical data, this compound is described as being soluble in several common organic solvents. This qualitative information provides a foundational understanding of its behavior in different solvent classes.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble[1][2][4] |

| Benzene | Soluble[1][2][4] |

| Diethyl Ether | Soluble[1][2][4] |

| Water | Slightly Soluble[1][2] |

Note: "Soluble" indicates that the substance readily dissolves, while "Slightly Soluble" suggests limited dissolution.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in organic solvents (e.g., in g/100 mL or mol/L at various temperatures) is not publicly available. The generation of such data is essential for precise formulation and process design. The following section provides a detailed experimental protocol to determine this critical information.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. The protocol is based on the widely accepted isothermal shake-flask method followed by gravimetric analysis, which is a robust and reliable technique for determining the solubility of a liquid solute.[5][6][7]

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the remaining solute.[5][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Analytical balance (accurate to ±0.0001 g)

-

Pipettes and volumetric flasks (Class A)

-

Syringe filters (PTFE, chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Experimental Workflow

Caption: A generalized workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the pre-equilibrated organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Shake the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for a short period to allow the undissolved this compound to settle.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pipette.

-

To ensure the complete removal of any undissolved micro-droplets, pass the withdrawn solution through a chemically inert syringe filter into a clean, pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound. The temperature should be above the boiling point of the solvent but well below the boiling point of this compound.

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

Record the final weight of the evaporating dish with the this compound residue.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

To express solubility in other units, such as molarity (mol/L), the density of the solvent and the molecular weight of this compound (188.22 g/mol ) will be required.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. It is crucial to control the temperature accurately during the determination.

-

Polarity of the Solvent: Based on the principle of "like dissolves like," this compound, being a diester, is expected to be more soluble in moderately polar to nonpolar organic solvents.

-

Purity of Components: The purity of both this compound and the solvent can significantly affect the solubility results. High-purity reagents should be used.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the literature, this guide provides a robust and detailed experimental protocol for its determination. By following the outlined shake-flask method with gravimetric analysis, researchers and drug development professionals can generate the precise data necessary for their specific needs, facilitating advancements in formulation, synthesis, and purification processes involving this versatile compound.

References

- 1. This compound CAS#: 1732-08-7 [m.chemicalbook.com]

- 2. This compound | 1732-08-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

Synthesis of the Pimelate Moiety in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, is a crucial precursor for the biosynthesis of biotin (Vitamin B7), an essential cofactor for all domains of life. In bacteria, the synthesis of the pimelate moiety is the first committed stage of biotin production and exhibits remarkable diversity across different species. Understanding these pathways is of significant interest for antimicrobial drug development, as many pathogenic bacteria synthesize biotin de novo, a pathway absent in humans. This technical guide provides an in-depth overview of the known bacterial pathways for pimelate moiety synthesis, detailing the core enzymes, their catalytic mechanisms, and the regulation of these pathways. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the metabolic routes.

Diverse Pathways for Pimelate Moiety Synthesis

Bacteria have evolved at least three distinct pathways to produce the pimeloyl moiety, typically in the form of a thioester (pimeloyl-ACP or pimeloyl-CoA), which then enters the conserved downstream pathway for biotin ring assembly.

The BioC-BioH Pathway in Escherichia coli and other Proteobacteria

In Escherichia coli and many other Gram-negative bacteria, the synthesis of pimeloyl-ACP is intricately linked to the fatty acid synthesis (FAS II) pathway, requiring two dedicated enzymes, BioC and BioH, to divert intermediates for biotin synthesis.[1][2]

The pathway begins with the methylation of the free carboxyl group of malonyl-ACP by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC .[3][4] This methylation is critical as it "masks" the polar carboxyl group, allowing the resulting malonyl-ACP methyl ester to enter the hydrophobic environment of the FAS II machinery.[3] The malonyl-ACP methyl ester then serves as a primer for two rounds of fatty acid elongation, ultimately yielding pimeloyl-ACP methyl ester.[1][5]

The final step in this pathway is the removal of the methyl group by the esterase BioH , which hydrolyzes pimeloyl-ACP methyl ester to pimeloyl-ACP and methanol.[5][6] This step is crucial as it prevents further elongation of the acyl chain and releases the pimeloyl-ACP to be used by BioF, the first enzyme in the biotin ring assembly pathway.[5][7]

The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis and other Gram-positive bacteria employ a different strategy that involves a cytochrome P450 enzyme, BioI , and a pimeloyl-CoA synthetase, BioW .[8][9]

BioI is a P450 enzyme that catalyzes the oxidative cleavage of long-chain fatty acids (or their acyl-ACP derivatives) to produce a pimeloyl moiety.[3][8] While the precise mechanism is still under investigation, it is proposed that BioI hydroxylates the fatty acid chain at specific positions, leading to carbon-carbon bond cleavage and the formation of pimeloyl-ACP.[10]

Unlike the E. coli pathway which produces pimeloyl-ACP, the B. subtilis pathway generates free pimelic acid, which is then activated by BioW .[11] BioW is an ATP-dependent pimeloyl-CoA synthetase that ligates pimelate to coenzyme A, forming pimeloyl-CoA.[11] This pimeloyl-CoA then serves as the substrate for the subsequent enzyme in the biotin synthesis pathway, BioF.

The BioZ Pathway in α-Proteobacteria

Many α-proteobacteria, such as Agrobacterium tumefaciens, lack the genes for the BioC/BioH and BioI/BioW pathways. Instead, they utilize a distinct enzyme, BioZ , to initiate pimelate synthesis.[12]

BioZ is a 3-ketoacyl-ACP synthase III (KAS III) homolog that catalyzes a condensation reaction between glutaryl-CoA (derived from lysine degradation) and malonyl-ACP to produce 3-oxopimeloyl-ACP.[12][13] This product then enters the FAS II pathway for reduction to pimeloyl-ACP.[12] This pathway represents a unique intersection of amino acid degradation and fatty acid synthesis to produce the biotin precursor.

Regulation of Pimelate Synthesis

The synthesis of biotin, including the pimelate moiety, is tightly regulated to conserve cellular resources. The primary mechanism of regulation in many bacteria is transcriptional repression of the bio operon by the bifunctional protein BirA .[14][15]

BirA functions as both a biotin protein ligase, which attaches biotin to its target enzymes, and a transcriptional repressor. When biotin levels are high, BirA catalyzes the synthesis of biotinoyl-5'-AMP, which acts as a corepressor.[15][16] The BirA-biotinoyl-5'-AMP complex then dimerizes and binds to the bio operator (bioO), a palindromic sequence in the promoter region of the bio operon, thereby blocking transcription.[16][17] When biotin levels are low, the ligase activity of BirA predominates, and the repressor complex does not form, allowing for the expression of the bio genes.[16]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in pimelate moiety synthesis.

Table 1: Kinetic Parameters of Pimelate Synthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km | kcat | Vmax | Optimal pH | Optimal Temp. (°C) | Citation(s) |

| BioC | Bacillus cereus | Malonyl-ACP | 1.8 ± 0.2 µM | - | - | 7.0 | 37 | [3] |

| SAM | 3.5 ± 0.4 µM | - | - | 7.0 | 37 | [3] | ||

| BioH | Escherichia coli | p-Nitrophenyl acetate | 0.29 mM | - | - | 8.0-8.5 | 20-30 | [6] |

| p-Nitrophenyl propionate | 0.35 mM | - | - | 8.0-8.5 | 20-30 | [6] | ||

| p-Nitrophenyl butyrate | 0.33 mM | - | - | 8.0-8.5 | 20-30 | [6] | ||

| p-Nitrophenyl caproate | 0.25 mM | - | - | 8.0-8.5 | 20-30 | [6] | ||

| BioW | Aquifex aeolicus | Pimelate | 10.7 ± 0.96 µM | 0.745 ± 0.023 s-1 | - | - | - | |

| BioZ | Streptococcus pneumoniae | Acetyl-CoA | 40.3 µM | - | - | - | - | [5] |

| (FabH homolog) | Malonyl-ACP | 18.6 µM | - | - | - | - | [5] |

Table 2: Binding Affinities and Dissociation Constants

| Molecule | Interacting Partner | Kd | Organism | Citation(s) |

| BioI | Myristic acid | 4.18 ± 0.26 µM | Bacillus subtilis | [18] |

| Pentadecanoic acid | 3.58 ± 0.54 µM | Bacillus subtilis | [18] | |

| BirA (Biotin complex) | Dimerization | ~3 x 10-4 M | Escherichia coli | [16] |

| BirA65-321 | Biotin | 100-fold decrease vs. intact BirA | Escherichia coli | [13] |

| Bio-5'-AMP | 1000-fold decrease vs. intact BirA | Escherichia coli | [13] |

Experimental Protocols

Protocol 1: Recombinant Protein Purification (General Protocol)

This protocol provides a general framework for the purification of His-tagged recombinant proteins, which can be adapted for BioC, BioH, BioW, and BioZ.

-

Expression: Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest with an N- or C-terminal His6-tag. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[11][19][20]

-

Cell Lysis: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate the cells on ice to completely lyse them. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.[11][21]

-

Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[20][21]

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange chromatography and/or size-exclusion chromatography.[3][21][22] The choice of resin and buffer conditions will depend on the specific properties (pI, size) of the target protein.

-

Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.

Protocol 2: In Vitro Dethiobiotin (DTB) Synthesis Assay

This assay measures the overall activity of the pimelate synthesis and early biotin ring assembly pathway by quantifying the production of dethiobiotin.

-

Reaction Mixture: Prepare a reaction mixture (e.g., 100 µL) containing:

-

Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.[18]

-

Quenching: Stop the reaction by heating at 100°C for 5-10 minutes.[18]

-

Bioassay for DTB:

-

Prepare a biotin-auxotrophic E. coli strain that can utilize DTB for growth (e.g., a bioB mutant).

-

Grow the indicator strain in a minimal medium supplemented with a limiting amount of biotin to deplete intracellular stores.

-

Add aliquots of the quenched reaction mixture to the culture of the indicator strain.

-

Incubate the cultures and measure cell growth (e.g., by monitoring OD600). The amount of growth is proportional to the amount of DTB produced in the in vitro reaction.[18][23]

-

Protocol 3: Resting Cell Assay for Biotin Synthesis

This assay assesses the ability of whole cells to synthesize biotin or its precursors from exogenous substrates.

-

Cell Preparation: Grow the bacterial strain of interest to mid-log phase in a suitable medium. If using a recombinant strain, induce protein expression as required. Harvest the cells by centrifugation and wash them twice with a non-growth medium (e.g., M9 salts or a phosphate buffer) to remove any residual medium components.[24][25]

-

Assay Setup: Resuspend the washed cells in the non-growth medium to a desired cell density (e.g., OD600 of 10-20). Add the substrate of interest (e.g., pimelic acid for the BioW pathway, or a labeled precursor like [13C]-acetate for pathway analysis).[24][25]

-

Incubation: Incubate the cell suspension with shaking at the optimal growth temperature for a defined period (e.g., 1-4 hours).

-

Sample Collection and Analysis: At various time points, take aliquots of the cell suspension. Separate the cells from the supernatant by centrifugation. The supernatant can be analyzed for secreted biotin and its vitamers using a bioassay (as described in Protocol 2) or by analytical methods such as LC-MS. The cell pellet can be lysed and analyzed for intracellular biotin concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the three major bacterial pathways for pimelate moiety synthesis.

Caption: Regulation of the biotin operon by the bifunctional BirA protein.

Caption: Workflow for the in vitro dethiobiotin (DTB) synthesis assay.

Conclusion

The synthesis of the pimelate moiety is a critical, yet varied, aspect of bacterial metabolism. The existence of multiple, distinct pathways highlights the evolutionary adaptability of bacteria to fulfill their requirement for the essential cofactor, biotin. The enzymes in these pathways, particularly those with no homologs in humans, represent promising targets for the development of novel antimicrobial agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to further elucidate these pathways and to exploit them for therapeutic benefit. Further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved and to explore the potential for pathway engineering for biotechnological applications.

References

- 1. Remarkable Diversity in the Enzymes Catalyzing the Last Step in Synthesis of the Pimelate Moiety of Biotin | PLOS One [journals.plos.org]

- 2. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression, purification, and characterization of BioI: a carbon-carbon bond cleaving cytochrome P450 involved in biotin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. pnas.org [pnas.org]

- 6. uniprot.org [uniprot.org]

- 7. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification, and characterization of BioI: a carbon-carbon bond cleaving cytochrome P450 involved in biotin biosynthesis in Bacillus subtilis. | Semantic Scholar [semanticscholar.org]

- 9. Fatty acid synthesis and utilization in gram-positive bacteria: insights from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of the Long-Chain Fatty Acid Beta-Hydroxylating Cytochrome P450 Enzyme YbdT for Lipopeptide Biosynthesis in Bacillus subtilis Strain OKB105 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evidence for interdomain interaction in the Escherichia coli repressor of biotin biosynthesis from studies of an N-terminal domain deletion mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA-binding and enzymatic domains of the bifunctional biotin operon repressor (BirA) of Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 15. birA DNA-binding transcriptional repressor/biotin- [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Binding characteristics of Escherichia coli biotin repressor-operator complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. m.youtube.com [m.youtube.com]

- 21. med.unc.edu [med.unc.edu]

- 22. researchgate.net [researchgate.net]

- 23. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. coleman-lab.org [coleman-lab.org]

- 25. protocols.io [protocols.io]

Spectroscopic data for Dimethyl pimelate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Pimelate

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 1732-08-7), tailored for researchers, scientists, and professionals in drug development.[1][2][3] It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Furthermore, this document outlines the experimental protocols for obtaining such data and includes a logical workflow diagram for spectroscopic analysis.

Molecular Structure:

-

Chemical Structure: CH₃O₂C(CH₂)₅CO₂CH₃

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS, Field Strength: 400 MHz)[1][6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.67 | Singlet (s) | 6H | N/A | 2 x O-CH₃ |

| 2.30 | Triplet (t) | 4H | 7.5 Hz | 2 x -CH₂ -COO- |

| 1.63 | Quintet | 4H | 7.5 Hz | 2 x -CH₂ -CH₂COO- |

| 1.35 | Multiplet (m) | 2H | N/A | -CH₂-CH₂ -CH₂- |

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)[1][7]

| Chemical Shift (δ) ppm | Assignment |

| 174.1 | 2 x C =O |

| 51.4 | 2 x O-C H₃ |

| 34.0 | 2 x -C H₂-COO- |

| 28.8 | -CH₂-C H₂-CH₂- |

| 24.8 | 2 x -C H₂-CH₂COO- |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for this compound (Sample Preparation: Liquid Film)[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950, 2855 | Strong | C-H stretch (alkane) |

| 1738 | Strong, Sharp | C=O stretch (ester) |

| 1437 | Medium | C-H bend (CH₂) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.[5]

Table 4: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 188 | 5 | [M]⁺ (Molecular Ion) |

| 157 | 45 | [M - OCH₃]⁺ |

| 129 | 100 | [M - COOCH₃]⁺ |

| 98 | 50 | [C₅H₆O₂]⁺ |

| 87 | 60 | [C₄H₇O₂]⁺ |

| 59 | 40 | [COOCH₃]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized but detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[6][7] A small amount of an internal standard, such as Tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The data is acquired on a 400 MHz NMR spectrometer.[1][6] For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.[8] For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral window, a 30-45° pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed, and the signals are integrated. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (Neat/Liquid Film): As this compound is a liquid at room temperature, the neat liquid film method is appropriate.[3][9] A single drop of the liquid is placed on the surface of a salt plate (e.g., KBr or NaCl). A second salt plate is carefully placed on top to create a thin, uniform film of the sample between the plates.[10]

-

Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty spectrometer chamber is collected first.[9] Subsequently, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the key absorption bands. The frequencies of these bands (in cm⁻¹) are correlated with specific molecular vibrations and functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC/MS). The sample is vaporized in a high vacuum environment.

-

Ionization (Electron Ionization - EI): The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, charged ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which reveals the molecular weight and provides a fragmentation "fingerprint" of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 1732-08-7 | MedChemExpress [medchemexpress.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. Dimethyl heptanedioate | C9H16O4 | CID 74416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptanedioic acid, dimethyl ester [webbook.nist.gov]

- 6. This compound(1732-08-7) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(1732-08-7) 13C NMR spectrum [chemicalbook.com]

- 8. bipm.org [bipm.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis of Dimethyl Pimelate from Pimelic Acid

Abstract

This application note details a robust and high-yield protocol for the synthesis of dimethyl pimelate via the Fischer esterification of pimelic acid. Pimelic acid is reacted with an excess of methanol using p-toluenesulfonic acid as a catalyst to produce the corresponding diester. This method is scalable and consistently provides high-purity this compound, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] The protocol described herein provides a straightforward procedure for laboratory and pilot-scale production.

Introduction

This compound (CAS 1732-08-7), the dimethyl ester of heptanedioic acid, is a key chemical intermediate in various industrial applications.[1][2][3] It serves as a building block in the synthesis of complex organic molecules and polymers.[1] The most common and direct method for its preparation is the Fischer esterification of pimelic acid with methanol in the presence of an acid catalyst.[1][4][5][6] This process is an equilibrium-driven reaction where the use of excess alcohol as both a reactant and a solvent shifts the equilibrium towards the formation of the ester, ensuring a high conversion rate.[4] This document provides a detailed experimental protocol, including reaction setup, workup, and purification, along with a summary of the expected quantitative data.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from pimelic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Pimelic Acid | 5000 g | [7] |

| Methanol | 25000 ml | [7] |

| p-Toluenesulfonic Acid | 200 g | [7] |

| Sodium Carbonate (for neutralization) | 300 g | [7] |

| Reaction Conditions | ||

| Temperature | Reflux | [7] |

| Reaction Time | 7 hours | [7] |

| Product Information | ||

| Product Name | This compound | [7] |

| CAS Number | 1732-08-7 | [3][7][8][9] |

| Molecular Formula | C₉H₁₆O₄ | [7][8][9] |

| Molecular Weight | 188.22 g/mol | [7][8][9] |

| Yield and Purity | ||

| Crude Product Mass | 5911 g | [7] |

| Final Product Mass | 5730 g | [7] |

| Yield | 98.08% | [7] |

| Purity (GC) | 99.8% | [7] |

| Physical Properties | ||

| Appearance | Clear, colorless liquid | [8] |

| Boiling Point | 121-122 °C @ 11 mmHg | [8] |

| Density | 1.041 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.431 | [8] |

Experimental Protocol

This protocol is based on a large-scale synthesis and can be scaled down as required.

Materials:

-

Pimelic acid

-

Methanol (reagent grade)

-

p-Toluenesulfonic acid monohydrate

-

Sodium carbonate

-

50 L glass reactor with mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

High-vacuum distillation apparatus

Procedure:

1. Reaction Setup: a. To a 50-liter glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 5000 g of pimelic acid. b. Add 25000 ml of methanol to the reactor. c. Add 200 g of p-toluenesulfonic acid to the mixture.[7]

2. Esterification Reaction: a. Begin stirring the mixture. b. Heat the reactor to reflux and maintain the reflux for 7 hours.[7] c. The reaction progress can be monitored by sampling and analyzing the consumption of pimelic acid (e.g., by TLC or GC). The reaction is considered complete when the raw material is less than 0.5%.[7]

3. Workup: a. After 7 hours, stop heating and allow the reaction mixture to cool to room temperature.[7] b. To neutralize the p-toluenesulfonic acid catalyst, slowly add 300 g of sodium carbonate to the stirred mixture.[7] c. Stir for 30 minutes to ensure complete neutralization. d. Filter the mixture to remove the sodium carbonate and any other solid byproducts. e. Remove the excess methanol from the filtrate using a rotary evaporator to obtain the crude this compound.[7]

4. Purification: a. Transfer the crude this compound (approximately 5911 g) to a suitable single-neck flask for high-vacuum distillation.[7] b. Set up the high-vacuum distillation apparatus. c. Heat the oil bath to 110 °C. d. Apply a high vacuum (approximately 42 Pa). e. Collect the fraction that distills at a gas-phase temperature of 74 °C.[7] f. The purified this compound (approximately 5730 g) will be a clear, colorless liquid with a purity of 99.8%.[7]

5. Storage: a. Store the purified this compound in a cool, dry place. For long-term storage, refrigeration at 0-8 °C is recommended.[8]

Diagrams

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 1732-08-7 [amp.chemicalbook.com]

- 3. CAS 1732-08-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

Application Notes and Protocols for Polyester Synthesis Using Dimethyl Pimelate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl pimelate in the synthesis of polyesters. Detailed protocols for chemical and enzymatic polymerization are outlined, along with methods for the characterization of the resulting polymers.

Introduction

This compound is a seven-carbon aliphatic diester that serves as a valuable monomer for the synthesis of a variety of polyesters. The incorporation of the flexible seven-carbon pimelate unit into the polyester backbone can impart desirable properties such as increased flexibility, lower glass transition temperatures, and enhanced biodegradability. These characteristics make polyesters derived from this compound suitable for a range of applications, including as specialty polymers, in the formulation of plasticizers, and as components in drug delivery systems.[1][2][3]

The synthesis of polyesters from this compound is typically achieved through polycondensation reactions with various diols. Both chemical and enzymatic routes can be employed, each offering distinct advantages in controlling the polymer structure and properties.

Chemical Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters. This solvent-free process involves the reaction of a diester with a diol at elevated temperatures, typically in the presence of a catalyst. The reaction proceeds in two stages: transesterification followed by polycondensation, during which methanol is removed to drive the reaction towards the formation of high molecular weight polymer.

Experimental Protocol: Two-Stage Melt Polycondensation of this compound and 1,6-Hexanediol

This protocol describes the synthesis of poly(hexamethylene pimelate).

Materials:

-

This compound (DMP)

-

1,6-Hexanediol (HDO)

-

Titanium(IV) isopropoxide (TIS) or other suitable catalyst (e.g., tetrabutyl titanate(IV) (TBT), dibutyltin(IV) oxide (DBTO))[4]

-

Nitrogen or Argon gas (for inert atmosphere)

-

Chloroform (for purification)

-

Methanol (for precipitation)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

-

Schlenk line or similar apparatus for inert atmosphere operations.

Procedure:

Stage 1: Transesterification

-

Charge the reaction flask with equimolar amounts of this compound and a slight excess of 1,6-hexanediol (e.g., 1:1.1 molar ratio).

-

Add the catalyst. A typical catalyst concentration is in the range of 200-500 ppm relative to the weight of the diester.[4]

-

Flush the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

-

Heat the mixture under a gentle stream of inert gas to a temperature of 160-180°C with continuous stirring.

-

Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage for 2-4 hours, or until the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature to 200-230°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This facilitates the removal of excess 1,6-hexanediol and drives the polymerization reaction forward.

-

Continue the reaction under high vacuum and elevated temperature for an additional 3-5 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester builds.

-

Once the desired viscosity is achieved, cool the reactor to room temperature under an inert atmosphere.

-

The resulting polyester can be purified by dissolving it in a suitable solvent like chloroform and then precipitating it in a non-solvent such as cold methanol.

-

Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Enzymatic Synthesis of Polyesters

Enzymatic polymerization offers a greener alternative to traditional chemical synthesis, often proceeding under milder reaction conditions and with high selectivity.[1][3] Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are effective catalysts for the polycondensation of diesters and diols.[1][5]

Experimental Protocol: Enzymatic Polycondensation of this compound and 1,6-Hexanediol

This protocol outlines a solvent-free enzymatic approach to synthesize poly(hexamethylene pimelate).

Materials:

-

This compound (DMP)

-

1,6-Hexanediol (HDO)

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Diphenyl ether (optional, as a solvent to achieve higher molecular weights)[5]

-

Chloroform (for purification)

-

Methanol (for precipitation)

Equipment:

-

Schlenk tube or a small reaction vessel.

-

Heating block or oil bath with a temperature controller.

-

Vacuum pump.

-

Magnetic stirrer.

Procedure:

-

Add equimolar amounts of this compound and 1,6-hexanediol to the reaction vessel.

-

Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) of the total monomer weight.[5]

-

If using a solvent, add diphenyl ether.

-

Heat the mixture to a temperature of 80-100°C with continuous stirring. The reaction is typically carried out in a two-step process.

-

Oligomerization Step: Maintain the reaction at atmospheric pressure for the first 2-4 hours to form low molecular weight oligomers.[5]

-

Polycondensation Step: Apply a vacuum to the system to remove the methanol byproduct and drive the polymerization. Continue the reaction under vacuum for an additional 24-48 hours.[5]

-

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the product in chloroform.

-

Separate the immobilized enzyme by filtration for potential reuse.